molecular formula CH5N3O B1202644 N-Hydroxyguanidine CAS No. 13115-21-4

N-Hydroxyguanidine

Cat. No. B1202644
CAS RN: 13115-21-4
M. Wt: 75.07 g/mol
InChI Key: WFBHRSAKANVBKH-UHFFFAOYSA-N
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Description

N-Hydroxyguanidine is a member of the class of guanidines. It is a guanidine in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxy group . It has a role as an antineoplastic agent and an antiviral agent .


Molecular Structure Analysis

The molecular formula of N-Hydroxyguanidine is CH5N3O . The molecular weight is 75.07 g/mol . The IUPAC name is 2-hydroxyguanidine . The InChI is InChI=1S/CH5N3O/c2-1(3)4-5/h5H, (H4,2,3,4) . The Canonical SMILES is C(=NO)(N)N .


Chemical Reactions Analysis

N-Hydroxyguanidine compounds, including N omega-hydroxy-L-arginine, were found to be oxidized . N omega-Hydroxy-L-arginine was found to cause vasodilation in arginine-depleted rabbit aorta . It is, therefore, likely to be a biosynthetic intermediate in the conversion of arginine to nitric oxide in this tissue .

Scientific Research Applications

Reno-Selective Vasodilatation

N-Hydroxyguanidine: compounds have been studied for their potential in treating acute renal injury/failure (ARI/ARF). They act as NO-donor pro-drugs, releasing nitric oxide upon activation by γ-glutamyl transpeptidase, an enzyme with higher expression in the kidneys . This targeted release can induce vasodilation selectively in renal tissues, potentially aiding in the management of conditions like ARI/ARF.

Drug Metabolism

In the realm of drug metabolism, N-Hydroxyguanidine plays a role in the oxidation processes catalyzed by cytochromes P450 and NO-synthases. This reaction is crucial as it leads to the formation of nitrogen oxides, including nitric oxide (NO), which are significant in various metabolic pathways .

Nitric Oxide Donation

The compound is being explored as a nitric oxide donor in pharmacological contexts. Its ability to release NO can be harnessed to develop new classes of drugs, particularly those that could benefit from the vasodilatory and signaling properties of nitric oxide .

Nitrogen Oxides Formation

N-Hydroxyguanidine is involved in the formation of nitrogen oxides, including NO, when oxidized by hydrogen peroxide in the presence of microperoxidase 8. This process is significant in understanding the biochemical pathways and potential therapeutic uses of nitrogen oxides .

Mechanism of Action in Disease Modulation

While the specific mechanism of action of N-Hydroxyguanidine is not fully detailed, its interactions with various enzymes and its role as a precursor to active nitrogen species suggest its involvement in modulating disease processes through biochemical pathways .

Potential Antineoplastic Agent

Due to its role in the generation of reactive nitrogen species, N-Hydroxyguanidine may have applications as an antineoplastic agent. The compound could potentially be used to modulate cellular signaling pathways that are involved in the growth and proliferation of cancer cells .

Future Directions

There is a reference to the development of N-hydroxyguanidine NO donor drugs that were protected against spontaneous NO release by linkage to glutamyl adducts that could be cleaved by γ-glutamyl transpeptidase (γ-GT), found predominantly in renal .

Relevant Papers The relevant papers on N-Hydroxyguanidine include “Synthesis and Quantitative Structure−Activity Relationship of Hydrazones of N-Amino-N‘-hydroxyguanidine as Electron Acceptors for Xanthine Oxidase” published in the Journal of Medicinal Chemistry in 2004 .

properties

IUPAC Name

2-hydroxyguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBHRSAKANVBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6345-29-5 (sulfate[2:1])
Record name Hydroxyguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214
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DSSTOX Substance ID

DTXSID00156915
Record name Hydroxyguanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyguanidine

CAS RN

13115-21-4
Record name Hydroxyguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13115-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyguanidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxyguanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03770
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Record name Guanidine, hydroxy-
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Record name Hydroxyguanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYGUANIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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